

Benzyl 3-acetylpiridine-1-carboxylate physical and chemical properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Benzyl 3-acetylpiridine-1-carboxylate*

Cat. No.: *B1523722*

[Get Quote](#)

An In-depth Technical Guide to Benzyl 3-acetylpiridine-1-carboxylate

This guide provides a comprehensive overview of the physical, chemical, and synthetic properties of **Benzyl 3-acetylpiridine-1-carboxylate**, a key intermediate in modern medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document synthesizes technical data with practical insights to facilitate its effective application in the laboratory.

Introduction and Strategic Importance

Benzyl 3-acetylpiridine-1-carboxylate (CAS No. 502639-39-6) is a heterocyclic building block of significant interest in the synthesis of complex pharmaceutical agents.^[1] The molecule incorporates a piperidine scaffold, a privileged structure in drug discovery, functionalized with an acetyl group at the 3-position. The nitrogen atom is protected by a benzyloxycarbonyl (Cbz or Z) group, which serves two critical functions: it deactivates the otherwise reactive secondary amine and provides a stable, yet readily cleavable, protecting group suitable for multi-step syntheses.^[1]

This strategic combination of functional groups makes it a valuable precursor for creating diverse molecular architectures, particularly for compounds targeting the central nervous

system.^[1] Understanding its core properties is paramount for its successful deployment in synthetic campaigns.

Molecular and Physical Properties

A summary of the key molecular and physical properties is provided below. It is important to note that while some fundamental properties are well-documented, specific experimental data such as melting and boiling points are not consistently available in published literature, which is common for specialized, non-commodity reagents.

Property	Value	Source(s)
CAS Number	502639-39-6	[1] [2]
Molecular Formula	C ₁₅ H ₁₉ NO ₃	[1] [2]
Molecular Weight	261.32 g/mol	[1] [2]
Appearance	Not specified; expected to be an oil or low-melting solid	-
Melting Point	Not available	[3]
Boiling Point	Not available	[3]
Solubility	Not available; expected to be soluble in common organic solvents like CH ₂ Cl ₂ , THF, and EtOAc	[3]
Density	Not available	-
Storage	2-8°C, dry environment	[1]

Chemical Structure and Spectroscopic Profile

The structure of **Benzyl 3-acetylpiridine-1-carboxylate** is defined by the Cbz-protected piperidine ring with a C3-position acetyl substituent.

Caption: Chemical structure of **Benzyl 3-acetylpiridine-1-carboxylate**.

Expected Spectroscopic Data

While experimental spectra for this specific compound are not readily available in public databases, a skilled chemist can predict the key signals essential for its characterization.

- ^1H NMR: The proton NMR spectrum is expected to show characteristic signals for the benzyl group protons around 7.3-7.4 ppm (multiplet, 5H) and a singlet for the benzylic CH_2 protons around 5.1-5.2 ppm. The protons on the piperidine ring would appear as complex multiplets in the 1.5-4.0 ppm range. The acetyl group's methyl protons (CH_3) would be a sharp singlet, likely around 2.1-2.2 ppm. The proton at the C3 position, adjacent to the acetyl group, would likely be a multiplet in the 2.5-3.0 ppm region.
- ^{13}C NMR: The carbon NMR would show signals for the carbonyls of the carbamate (~155 ppm) and the ketone (~208-210 ppm). The aromatic carbons of the benzyl group would appear in the ~127-136 ppm range. The benzylic carbon (CH_2) would be around 67 ppm. The carbons of the piperidine ring would resonate between approximately 25-55 ppm, and the acetyl methyl carbon would be found around 28-30 ppm.
- IR Spectroscopy: The infrared spectrum should display strong absorption bands for the two carbonyl groups: the carbamate C=O stretch around $1690\text{-}1700\text{ cm}^{-1}$ and the ketone C=O stretch around $1710\text{-}1720\text{ cm}^{-1}$. C-H stretches for the aromatic and aliphatic portions would also be visible.
- Mass Spectrometry: For the 4-acetyl isomer, an $(\text{M}+\text{H})^+$ peak at m/z 262 has been reported, and the same would be expected for the 3-acetyl isomer.^[4]

Synthesis and Reactivity

Proposed Synthetic Route

A specific, validated protocol for the synthesis of **Benzyl 3-acetyl piperidine-1-carboxylate** is not prominently described in the literature. However, a reliable synthetic strategy can be proposed based on established methods for analogous compounds, such as the synthesis of its 4-acetyl isomer.^[4] The most logical approach involves the reaction of a Grignard reagent, such as methylmagnesium bromide, with a suitably activated piperidine-3-carboxylic acid derivative.

A plausible workflow is outlined below:

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Benzyl 3-acetyl piperidine-1-carboxylate [myskinrecipes.com]
- 2. echemi.com [echemi.com]
- 3. aksci.com [aksci.com]
- 4. benzyl 4-acetyl piperidine-1-carboxylate | 160809-34-7 [chemicalbook.com]
- To cite this document: BenchChem. [Benzyl 3-acetyl piperidine-1-carboxylate physical and chemical properties]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1523722#benzyl-3-acetyl piperidine-1-carboxylate-physical-and-chemical-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com